An In-Depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
An In-Depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate
Abstract
This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate, a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. The primary identifier for this compound is CAS Number: 20197-75-5 [1]. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically significant drugs[2][3]. This document details the compound's physicochemical properties, provides an in-depth, field-proven synthesis protocol with mechanistic insights, discusses its analytical characterization, and explores its critical role in drug development. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a deep technical understanding of this versatile building block.
Compound Identification and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are foundational to its effective use in a laboratory or industrial setting. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a solid at room temperature and possesses the core 1,4-benzodioxane heterocyclic system, which is notable for its structural rigidity and presence in numerous bioactive compounds[1][2].
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 20197-75-5 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [4][5] |
| IUPAC Name | Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate | [1] |
| Synonyms | Methyl 1,4-benzodioxan-6-carboxylate | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 292.5°C at 760 mmHg |[1] |
Safety and Handling
As with any chemical reagent, proper safety protocols are paramount. Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is classified with the GHS07 pictogram, indicating it can be harmful[1][5].
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Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
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Storage: Store at room temperature in a well-sealed container away from incompatible materials[1].
Synthesis and Mechanistic Rationale
The synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is most commonly achieved via the esterification of its corresponding carboxylic acid precursor, 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (CAS: 4442-54-0). The Fischer esterification method is a classic, reliable, and scalable approach for this transformation[2]. The precursor acid can itself be synthesized from readily available materials like 3,4-dihydroxybenzaldehyde[6].
Experimental Protocol: Fischer Esterification
This protocol describes the conversion of the carboxylic acid to the target methyl ester. The choice of methanol as both solvent and reagent drives the reaction equilibrium towards the product, while a strong acid catalyst is essential to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
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Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1-0.2 eq). The addition is exothermic and should be done while stirring in an ice bath. The sulfuric acid acts as the catalyst essential for the reaction to proceed at a practical rate.
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Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
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Work-up: After cooling to room temperature, neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
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Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x volumes).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate.
Synthesis Workflow Diagram
The following diagram illustrates a common synthetic route from a basic starting material to the final target compound.
Caption: Synthetic pathway from 3,4-dihydroxybenzaldehyde to the target ester.
Analytical Characterization
Structural confirmation of the synthesized compound is achieved through standard spectroscopic techniques. The key functional groups—the ester, the aromatic ring, and the dihydrodioxine ring—give rise to a predictable and unique spectral signature.
Table 2: Expected Spectroscopic Data
| Technique | Feature | Expected Signal | Rationale |
|---|---|---|---|
| ¹H-NMR | Aromatic Protons | δ 6.8-7.5 ppm | Protons on the benzene ring. |
| Dioxine Protons | δ 4.2-4.4 ppm (singlet or multiplet) | Four equivalent protons (-O-CH₂-CH₂-O-) on the dihydrodioxine ring. | |
| Methyl Protons | δ ~3.8 ppm (singlet) | Three protons of the methyl ester (-COOCH₃) group. | |
| IR | Ester Carbonyl (C=O) | ~1720 cm⁻¹ | Strong absorption characteristic of the ester C=O stretch. |
| Aromatic C=C | ~1600, 1500 cm⁻¹ | Absorptions from the benzene ring stretching. | |
| C-O Stretch | ~1280, 1100 cm⁻¹ | Strong absorptions from the ester and ether C-O bonds. |
| MS (EI) | Molecular Ion (M⁺) | m/z = 194 | Corresponds to the molecular weight of the compound[4]. |
Applications in Research and Drug Development
The true value of Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate lies in its utility as a versatile synthetic intermediate. The 1,4-benzodioxane moiety is a cornerstone in the design of various therapeutic agents due to its ability to interact with biological receptors and enzymes[7].
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Scaffold for Bioactive Molecules: This compound is a precursor for a wide range of derivatives. The methyl ester can be readily hydrolyzed back to the carboxylic acid or converted into amides, hydrazides, and other functional groups, enabling the construction of large chemical libraries for screening[2][8].
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Pharmaceutical Intermediates: The benzodioxane framework is a critical component of several marketed drugs. For instance, it is the core of Doxazosin, an α₁-adrenergic blocker used to treat hypertension and benign prostatic hyperplasia[2][8]. It is also present in Eliglustat, a drug for treating Gaucher's disease[2]. The title compound serves as a key building block for synthesizing analogs of these and other important pharmaceutical agents.
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Research Applications: Derivatives of 1,4-benzodioxane have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, α-adrenergic blocking, and antidepressant effects[2]. This makes the parent ester a valuable starting point for research into new therapeutic agents in these areas.
Caption: Role as a key intermediate leading to diverse bioactive derivatives.
Conclusion
Methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate (CAS: 20197-75-5) is more than a simple chemical compound; it is a strategic building block that provides access to a pharmacologically significant chemical space. Its straightforward synthesis and versatile reactivity make it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.
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Khan, I., et al. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides. Brazilian Journal of Pharmaceutical Sciences, 55. [Link]
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